molecular formula C16H14N4O2S B2709998 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide CAS No. 2034558-94-4

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide

Cat. No.: B2709998
CAS No.: 2034558-94-4
M. Wt: 326.37
InChI Key: XWKKOYCLRFKRLT-UHFFFAOYSA-N
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Description

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is a synthetic organic compound that features a pyrazine ring substituted with a carboxamide group, a thiazole ring, and a benzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Attachment of the Thiazole Ring to the Benzyl Group: The thiazole ring is then attached to the benzyl group through a nucleophilic substitution reaction.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized separately, often starting from 2,3-diaminopyrazine.

    Coupling Reaction: The final step involves coupling the thiazole-benzyl intermediate with the pyrazine ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.

    Pyrazine Derivatives: Compounds such as pyrazinamide and tiazofurin are known for their antitubercular and anticancer activities, respectively.

Uniqueness

5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other thiazole or pyrazine derivatives. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-8-19-14(10-18-11)15(21)20-9-12-2-4-13(5-3-12)22-16-17-6-7-23-16/h2-8,10H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKKOYCLRFKRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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